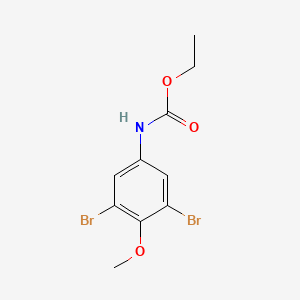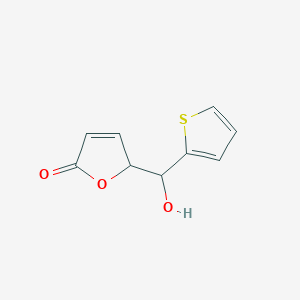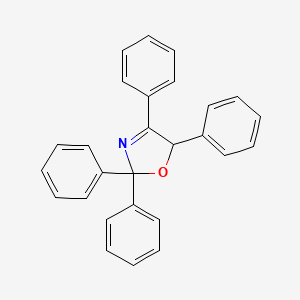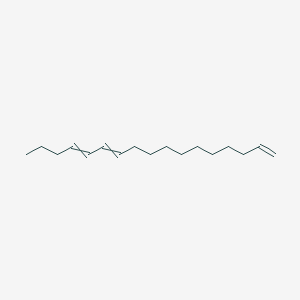![molecular formula C11H16O2 B14413243 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81842-09-3](/img/structure/B14413243.png)
8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Prop-2-en-1-yl)-1,4-dioxaspiro[45]dec-6-ene is a chemical compound with a unique spiro structure This compound is characterized by a dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spiro ring system. One common method is the cyclization of a diol with an appropriate alkene under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and scalable. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the dioxaspiro ring system and the prop-2-en-1-yl group. These structural features allow it to participate in various chemical reactions, potentially affecting biological systems by interacting with enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
- (1R,4S,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
- (1R,5S)-1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene
Uniqueness
8-(Prop-2-en-1-yl)-1,4-dioxaspiro[45]dec-6-ene is unique due to its dioxaspiro ring system, which is not commonly found in other similar compounds
Propriétés
Numéro CAS |
81842-09-3 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
8-prop-2-enyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C11H16O2/c1-2-3-10-4-6-11(7-5-10)12-8-9-13-11/h2,4,6,10H,1,3,5,7-9H2 |
Clé InChI |
MFRDREDNQAOYKN-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCC2(C=C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
![2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal](/img/structure/B14413170.png)
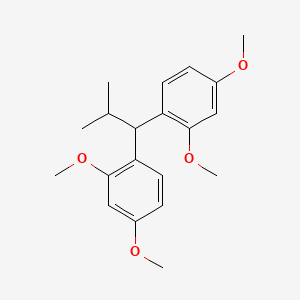
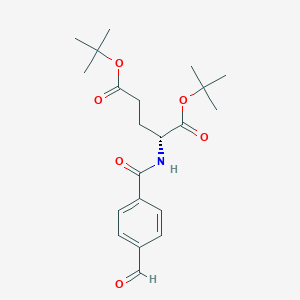
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)
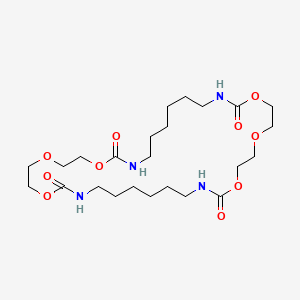
![(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium](/img/structure/B14413198.png)

